molecular formula C8H12S2 B8520331 2,3,5,6,7,8-Hexahydro-1,4-benzodithiine CAS No. 23285-17-8

2,3,5,6,7,8-Hexahydro-1,4-benzodithiine

Cat. No.: B8520331
CAS No.: 23285-17-8
M. Wt: 172.3 g/mol
InChI Key: NFFXJWRVMWTWHQ-UHFFFAOYSA-N
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Description

2,3,5,6,7,8-Hexahydro-1,4-benzodithiine (CAS 23285-17-8) is a versatile sulfur-containing heterocyclic compound with the molecular formula C8H12S2, serving as a valuable building block in organic synthesis . This member of the dithiine class is characterized as a colorless liquid with a strong odor and key physical properties including a boiling point of 301.1°C at 760 mmHg, a density of 1.19 g/cm³, and a flash point of 144.7°C . Its distinctive structure, featuring a six-membered ring with two sulfur atoms, makes it a crucial intermediate for constructing novel molecular architectures. In pharmaceutical synthesis, this compound is employed as a key intermediate for the development of new drugs, leveraging its unique structure to create novel compounds with potential therapeutic properties . Within agrochemical research, it acts as a fundamental building block for synthesizing innovative crop protection products and enhancement solutions . Furthermore, the chemical finds application in the fragrance industry, where its strong and distinctive odor profile is utilized to add depth and complexity to scent compositions in perfumes and personal care products . The synthesis of this benzodithiine derivative and related structures has been explored in several scientific investigations, including ring expansion techniques of 1,3-dithiolanes and one-pot synthesis methods from ketones, highlighting its relevance in developing environmentally benign synthetic protocols . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate care, as it may pose hazards if not properly managed .

Properties

CAS No.

23285-17-8

Molecular Formula

C8H12S2

Molecular Weight

172.3 g/mol

IUPAC Name

2,3,5,6,7,8-hexahydro-1,4-benzodithiine

InChI

InChI=1S/C8H12S2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H2

InChI Key

NFFXJWRVMWTWHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)SCCS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: 1,4-Benzodithiins vs. 1,4-Benzoxathiins

The primary distinction between 1,4-benzodithiins and 1,4-benzoxathiins lies in their heteroatom composition:

  • 1,4-Benzodithiins (e.g., compounds 7 , 8 , 11 ) contain two sulfur atoms.
  • 1,4-Benzoxathiins (e.g., 4a–c ) contain one oxygen and one sulfur atom.
Key Differences:
Property 1,4-Benzodithiins 1,4-Benzoxathiins
Heteroatoms Two sulfur atoms (S,S) One sulfur, one oxygen (S,O)
Electronic Effects Enhanced electron-richness due to two S atoms Moderate electron density due to S and O
Synthesis Derived from 5-arylthio-thiadiazoles (e.g., 6a–j ) Derived from 5-aryloxy-thiadiazoles (e.g., 3a–c )
Thermal Stability Higher stability due to S–S bond resilience Lower stability compared to S,S systems

Hydrogenation State: Hexahydro vs. Dihydro Derivatives

The degree of hydrogenation significantly impacts reactivity and applications:

  • 2,3,5,6,7,8-Hexahydro-1,4-benzodithiine: Partial saturation reduces aromaticity, increasing conformational flexibility and solubility in nonpolar solvents.
  • 2,3-Dihydro-1,4-benzodithiine (15b) : Contains only two hydrogen atoms in the dithiine ring, retaining partial aromatic character and higher rigidity .
Physicochemical Comparison:
Compound Melting Point (°C) Solubility Aromatic Character
This compound Not reported Moderate (DMF) Low
2,3-Dihydro-1,4-benzodithiine (15b) 78–80 (crystalline) Low (polar solvents) Moderate
7-Chloro-2-phenyl-1,4-benzodithiin (7) 162–164 Low (DMF) High

Halogenated Derivatives: Chlorinated Benzodithiins

Chlorination introduces steric and electronic effects:

  • 7-Chloro-2-phenyl-1,4-benzodithiin (7) and 5-chloro-2-phenyl-1,4-benzodithiin (8) exhibit increased molecular weight and altered reactivity. Synthesis involves heating at 100°C for 2 hours with NaH/DMF .
Elemental Analysis Data:
Compound Formula C (%) H (%) N (%)
7 C₁₄H₁₀ClN₂S₂ 62.19* 3.73* 10.36*
8 Not provided

*Calcd values for 7 : Found C (62.87), H (3.80), N (10.65) .

Comparison with Benzodioxathiepins

Benzodioxathiepins (e.g., Endosulfan derivatives) are structurally distinct but share fused heterocyclic motifs:

  • 6,9-Methano-2,4,3-benzodioxathiepin: Contains two oxygen and one sulfur atom, with hexachloro substitution enhancing pesticidal activity .
Structural Contrast:
Feature 1,4-Benzodithiine Benzodioxathiepin
Heteroatoms S,S O,O,S
Applications Research intermediates Pesticides (e.g., Endosulfan)
Synthesis Complexity Moderate (thiadiazole elimination) High (multi-step chlorination)

Preparation Methods

Reaction Mechanism and Conditions

Cyclohexen-1,3-dithiolane undergoes oxidative ring expansion to yield the target compound. The reaction proceeds via the generation of a sulfonium intermediate, facilitated by IBX’s ability to abstract sulfur-bound hydrogen atoms. TEAB enhances reactivity by stabilizing charged intermediates in the polar reaction medium. Key parameters include:

  • Temperature : Room temperature (25°C)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Reaction Time : 2–4 hours

  • Yield : 85–92%

Optimization Insights

  • Catalyst Loading : A 1:1 molar ratio of IBX to TEAB ensures optimal electron transfer without overoxidation.

  • Substrate Scope : The method is generalizable to substituted 1,3-dithiolanes, though steric hindrance in bulkier analogs may reduce yields by 10–15%.

Cyclization of 1,2-Ethanedithiol with α-Haloketones

An alternative route involves the condensation of 1,2-ethanedithiol with α-haloketones or α-haloaldehydes, followed by cyclization to form the dihydro-1,4-dithiin intermediate, which is subsequently reduced or dehydrogenated to the hexahydro derivative.

Synthetic Pathway

  • Formation of Dihydro-1,4-dithiin Intermediate :

    • 1,2-Ethanedithiol reacts with α-chlorocyclohexanone in the presence of a base (e.g., potassium carbonate) to form 2,3-dihydro-1,4-dithiin.

    • Conditions : Ethanol reflux (78°C), 6–8 hours, 70–75% yield.

  • Reduction to Hexahydro Derivative :

    • The dihydro intermediate undergoes catalytic hydrogenation (H₂, Pd/C) to saturate the dithiin ring, yielding this compound.

    • Conditions : 40 psi H₂, room temperature, 12 hours, 80–85% yield.

Limitations

  • Oxidation Sensitivity : The dihydro intermediate is prone to overoxidation, necessitating strict anaerobic conditions during hydrogenation.

  • Byproduct Formation : Competing thioether linkages may arise if stoichiometric ratios deviate beyond 1:1.1 (dithiol:haloketone).

Comparative Analysis of Methods

Parameter IBX/TEAB Ring Expansion Cyclization-Reduction
Reaction Time 2–4 hours18–20 hours
Yield 85–92%70–85%
Oxidation Risk LowModerate
Scalability High (gram-scale demonstrated)Moderate
Cost Efficiency Moderate (IBX cost)High

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,5,6,7,8-hexahydro-1,4-benzodithiine, and what critical parameters influence yield?

  • Answer: The compound is synthesized via cyclization reactions using 4-phenyl-5-arylthio-1,2,3-thiadiazoles as precursors. Key steps include:

  • Reacting thiadiazoles with sodium hydride in dimethylformamide (DMF) under inert conditions at 100°C for 2 hours to eliminate nitrogen .
  • Purification via recrystallization from ethanol or methanol to obtain white crystalline products.
  • Yield optimization depends on stoichiometric ratios of reactants, reaction temperature, and solvent choice (DMF preferred for solubility and reactivity) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation of the dithiine ring and substituents (e.g., methoxy or phenyl groups) .
  • Elemental Analysis: To verify purity by comparing calculated vs. observed C, H, N, and S percentages (e.g., C: 62.19%, H: 3.73% for C₁₄H₁₀N₂S₂) .
  • Melting Point Determination: To assess crystallinity and batch consistency .

Q. How does the compound’s stability impact experimental design?

  • Answer: The sulfur-rich structure is sensitive to oxidation and photodegradation. Mitigation strategies include:

  • Storing under inert gas (N₂/Ar) and avoiding prolonged light exposure .
  • Conducting reactivity studies in anhydrous solvents to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of thiadiazole precursors into 1,4-benzodithiines?

  • Answer: The reaction involves nucleophilic attack by arylthio groups on the thiadiazole ring, facilitated by NaH as a base. Nitrogen elimination generates a thiyl radical intermediate, which undergoes intramolecular cyclization to form the dithiine core. Computational studies (DFT) are recommended to map transition states and electron redistribution .

Q. How can electronic properties of 1,4-benzodithiine derivatives be tailored for optoelectronic applications?

  • Answer: Substituents (e.g., methoxy or phenyl groups) modulate the bandgap:

  • Electron-donating groups (e.g., -OCH₃) reduce the bandgap, enhancing charge mobility in organic semiconductors .
  • UV-Vis spectroscopy and cyclic voltammetry quantify HOMO-LUMO gaps, while DFT simulations predict orbital alignment for device integration (e.g., visible-blind OFETs) .

Q. What methodologies resolve contradictions in spectroscopic or synthetic data for this compound?

  • Answer:

  • Cross-Validation: Compare NMR data with computational predictions (e.g., Gaussian-based chemical shift calculations) .
  • Replicate Synthesis: Vary reaction conditions (e.g., temperature, catalyst loading) to identify reproducibility issues .
  • Impurity Profiling: Use HPLC-MS to detect side products from incomplete cyclization or oxidation .

Q. What computational tools are recommended for studying 1,4-benzodithiine’s structure-property relationships?

  • Answer:

  • Density Functional Theory (DFT): Optimize geometries and calculate frontier molecular orbitals .
  • Molecular Dynamics (MD): Simulate packing behavior in solid-state for crystallography alignment .
  • QSPR Models: Correlate substituent effects with experimental bandgap or solubility data .

Data Contradiction Analysis Framework

  • Step 1: Identify discrepancies (e.g., elemental analysis vs. NMR purity indicators) .
  • Step 2: Re-examine experimental parameters (e.g., solvent purity, reaction time) .
  • Step 3: Apply triangulation (e.g., XRD for crystallinity, TGA for thermal stability) to validate hypotheses .

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